molecular formula C7H15NO3 B8602589 2-(Dimethylamino)ethyl 2-hydroxypropanoate CAS No. 65907-02-0

2-(Dimethylamino)ethyl 2-hydroxypropanoate

Cat. No. B8602589
M. Wt: 161.20 g/mol
InChI Key: SEKQOWNGRRZOFZ-UHFFFAOYSA-N
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Patent
US04001156

Procedure details

The resin of this example was prepared in the presence of 5 percent water based on total solids, and had a water-to-amine nitrogen (of the amine acid salt) equivalency of 1.74:0.44. A dimethyl ethanolamine lactate was prepared by admixing 13.3 parts of dimethyl ethanolamine and 18.0 parts of lactic acid (85 percent solution in water). The mixture was held at 40°C. to 60°C. for a short time and there was then added 7.2 parts of isopropanol. The final composition consisted of 75 percent solids and contained 7.1 percent water.
[Compound]
Name
amine nitrogen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
solids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:6])[CH2:3][CH2:4][OH:5].[C:7](O)(=[O:11])[CH:8]([CH3:10])[OH:9].C(O)(C)C>O>[C:7]([O:5][CH2:4][CH2:3][N:2]([CH3:6])[CH3:1])(=[O:11])[CH:8]([CH3:10])[OH:9]

Inputs

Step One
Name
amine nitrogen
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(CCO)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(O)C)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)O
Step Six
Name
solids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was held at 40°C. to 60°C. for a short time and there

Outcomes

Product
Name
Type
product
Smiles
C(C(O)C)(=O)OCCN(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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